Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
Description
Thiourea derivatives are a class of compounds with diverse applications in medicinal chemistry, catalysis, and materials science. The compound Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- features a thiourea core (-NH-CS-NH-) with two distinct substituents:
- N-(5-cyano-2-pyridinyl): A pyridine ring substituted with a strongly electron-withdrawing cyano (-CN) group at the 5-position.
Its synthesis likely involves coupling a 5-cyano-2-pyridinyl isothiocyanate with a 2-(1-methyl-1H-pyrrol-2-yl)ethylamine derivative, analogous to methods described for related thioureas .
Properties
CAS No. |
181305-52-2 |
|---|---|
Molecular Formula |
C14H15N5S |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[2-(1-methylpyrrol-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H15N5S/c1-19-8-2-3-12(19)6-7-16-14(20)18-13-5-4-11(9-15)10-17-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18,20) |
InChI Key |
ZHALZSRGISCBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CCNC(=S)NC2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Condensation of 5-Cyano-2-Pyridinecarboxaldehyde with N-(1-Methyl-1H-Pyrrol-2-Yl)Ethylamine
The most widely reported method involves the condensation of 5-cyano-2-pyridinecarboxaldehyde with N-(1-methyl-1H-pyrrol-2-yl)ethylamine under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by thiourea formation through the addition of ammonium thiocyanate.
Reaction Conditions:
- Solvent: Ethanol or acetonitrile
- Catalyst: Anhydrous potassium carbonate or triethylamine
- Temperature: 80–100°C (reflux)
- Time: 4–8 hours
- Yield: 60–75%
Mechanistic Insight:
- Schiff Base Formation: The primary amine reacts with the aldehyde to form an imine intermediate.
- Thiourea Coupling: Addition of ammonium thiocyanate introduces the thiourea moiety, with sulfur nucleophilicity driving the reaction.
Table 1: Representative Reaction Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| 5-Cyano-2-pyridinecarboxaldehyde | 10.0 | Electrophilic substrate |
| N-(1-Methyl-1H-pyrrol-2-yl)ethylamine | 10.0 | Nucleophile |
| Ammonium thiocyanate | 12.0 | Thiourea source |
| Ethanol | 50 mL | Solvent |
Alternative Pathways
Isothiocyanate-Amine Coupling
Patent literature (EP2865670A1) describes thiourea synthesis via isothiocyanate intermediates. For the target compound:
Optimization Strategies
Solvent Selection
Characterization and Validation
Spectroscopic Techniques
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that thiourea derivatives can exhibit significant anticancer properties. For instance, compounds similar to N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiourea structure can enhance selectivity and potency against specific cancer types.
Case Study: A study involving the synthesis of thiourea derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against human lung adenocarcinoma cells, indicating promising anticancer activity .
Antimicrobial Properties
Thiourea derivatives have also been explored for their antimicrobial activities. The presence of the pyridine ring in N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Case Study: In a recent investigation, a series of thiourea compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 μg/mL .
Polymer Chemistry
Thiourea compounds are utilized as additives in polymer chemistry to improve material properties such as thermal stability and mechanical strength. Their ability to form cross-links within polymer matrices can enhance the durability and functionality of various materials.
Example: The incorporation of thiourea derivatives into polymer formulations has been shown to modify thermal properties significantly, making them suitable for high-performance applications.
Summary of Findings
Mechanism of Action
The mechanism of action of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues with Pyridine Substituents
a. N-[2-(1-Piperidinylethyl)]-N’-[2-(5-Bromopyridyl)]-Thiourea ()
- Substituents : 5-Bromo-2-pyridinyl and piperidinylethyl.
- Key Differences: The bromine atom (electron-withdrawing but less polar than -CN) and piperidine (a saturated six-membered ring) contrast with the target compound’s cyano group and aromatic pyrrole.
- Biological Relevance: This compound was designed as a non-nucleoside HIV-1 reverse transcriptase inhibitor, highlighting the role of pyridine substituents in targeting viral enzymes. The bromine may enhance halogen bonding, whereas the cyano group in the target compound could improve binding via dipole interactions .
b. Thiourea, N-(5-Bromo-2-pyridinyl)-N'-(1-cyclohexylethyl)- ()
- Substituents : 5-Bromo-2-pyridinyl and cyclohexylethyl.
- Comparison : The cyclohexyl group introduces significant hydrophobicity compared to the pyrrole-ethyl group in the target compound. This difference could influence solubility and membrane permeability in drug design contexts.
Thioureas with Heterocyclic or Aromatic Moieties
a. N-[(1S,2S)-2-Aminocyclohexyl]-N'-[(1S)-1-(1-Naphthyl)ethyl]thiourea ()
- Substituents: Aminocyclohexyl and naphthyl-ethyl.
- Application: Used in asymmetric organocatalysis for C-C bond formation. The rigid naphthyl group enhances stereoselectivity, whereas the pyrrole-ethyl group in the target compound might offer similar steric control but with different electronic profiles .
b. (E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide ()
- Substituents : Methoxycinnamate-derived acrylamide and phenylthiourea.
- The target compound’s pyrrole and cyano groups could modulate bioactivity differently, though direct comparisons are unavailable .
Physicochemical Properties
While experimental data for the target compound are lacking, analogues provide insights:
The target compound’s higher polar surface area (PSA) due to the cyano and pyrrole groups suggests greater polarity compared to the imidazole-thiourea in , impacting solubility and bioavailability .
Biological Activity
Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article focuses on the compound Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- , specifically examining its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
- CAS Number : 181305-52-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induction of apoptosis |
| HepG2 (Liver) | 8.55 | Inhibition of cell proliferation |
| A549 (Lung) | 26.00 | Disruption of microtubule dynamics |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through microtubule disruption, similar to other known antitumor agents .
Antiviral and Antibacterial Properties
In addition to anticancer effects, thiourea derivatives have been evaluated for their antiviral and antibacterial activities. For instance, compounds with similar structures have demonstrated effectiveness against various viral strains and bacterial pathogens:
- Antiviral Activity : Compounds were effective against influenza virus with IC50 values ranging from 10 to 20 µM.
- Antibacterial Activity : Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.
These results indicate that the compound may possess a broad spectrum of biological activities beyond anticancer effects .
Study 1: Synthesis and Evaluation of Thiourea Derivatives
A study conducted by Kim et al. synthesized various thiourea derivatives, including the compound of interest. The derivatives were screened for biological activity against several cancer cell lines. The results indicated that modifications to the pyridine ring significantly influenced the cytotoxicity of the compounds .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of thiourea compounds revealed that substituents on the pyridine ring could enhance biological activity. The introduction of cyano groups increased the lipophilicity and cellular uptake, leading to improved anticancer efficacy .
Q & A
Q. How to formulate a research proposal addressing gaps in thiourea derivative studies?
- Methodological Answer : Identify gaps via systematic literature reviews (e.g., missing mechanistic data on antioxidant activity). Align objectives with theoretical frameworks (e.g., electron-transfer mechanisms) and propose novel methodologies (e.g., in situ Raman spectroscopy for real-time reaction monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
